An In-depth Technical Guide to 2-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
An In-depth Technical Guide to 2-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
Foreword: Navigating the Synthesis and Application of a Niche Heterocyclic Compound
This technical guide provides a comprehensive overview of 2-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine, a molecule of significant interest to researchers in drug discovery and medicinal chemistry. While a specific CAS number for this compound is not readily found in major commercial catalogues, its existence is documented in chemical databases, and its synthesis is highly feasible through established methodologies.[1] This guide is structured to provide not just a theoretical framework but also actionable insights for the synthesis, characterization, and potential application of this compound, grounded in the principles of synthetic organic chemistry and the known properties of its constituent heterocyclic systems.
Our approach is to deconstruct the target molecule into its core components—the 2-chloropyridine scaffold and the 3-methyl-1,2,4-oxadiazole ring—and to explore the established chemistry of each. By understanding the synthesis and reactivity of these building blocks, we can logically deduce a robust synthetic strategy for the target compound and predict its physicochemical and biological properties. This document is intended for an audience of researchers, scientists, and drug development professionals, providing the necessary detail to embark on the synthesis and evaluation of this and related molecules.
Molecular Identity and Physicochemical Properties
While a dedicated experimental dataset for 2-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine is not extensively published, we can infer its key properties from its structure and data on analogous compounds.
| Property | Predicted/Inferred Value | Source/Basis |
| Molecular Formula | C₈H₆ClN₃O | PubChem[1] |
| Molecular Weight | 195.61 g/mol | Calculated from formula |
| Appearance | Likely a solid at room temperature | Based on the isomer 2-Chloro-3-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine |
| SMILES | CC1=NOC(=N1)C2=C(N=CC=C2)Cl | PubChem[1] |
| InChI | InChI=1S/C8H6ClN3O/c1-5-11-8(13-12-5)6-3-2-4-10-7(6)9/h2-4H,1H3 | PubChem[1] |
| InChIKey | JFFDPZCKEBEAHQ-UHFFFAOYSA-N | PubChem[1] |
Strategic Synthesis Approach
The synthesis of 2-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine can be logically approached by forming the 1,2,4-oxadiazole ring from a suitably functionalized 2-chloropyridine precursor. The most common and reliable methods for constructing 3,5-disubstituted 1,2,4-oxadiazoles involve the cyclization of an O-acyl amidoxime, which is typically formed from the reaction of an amidoxime with a carboxylic acid or its derivative.[2][3][4]
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule breaks the bond between the pyridine C3 carbon and the oxadiazole C5 carbon, leading to a 2-chloropyridine-3-carboxylic acid derivative and acetamidoxime.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Chloronicotinoyl chloride
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To a solution of 2-chloronicotinic acid (1 equivalent) in an inert solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (2 equivalents) or thionyl chloride (2 equivalents) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the evolution of gas.
-
Once the reaction is complete (as indicated by the cessation of gas evolution), remove the solvent and excess reagent under reduced pressure to yield the crude 2-chloronicotinoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of Acetamidoxime
-
Dissolve hydroxylamine hydrochloride (1.5 equivalents) and a base such as triethylamine (2 equivalents) in ethanol.
-
Add acetamide (1 equivalent) to the solution.
-
Heat the mixture at reflux for 16-24 hours. [4]4. Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude amidoxime can be purified by recrystallization or used directly.
Step 3: Synthesis of 2-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
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Dissolve acetamidoxime (1 equivalent) and a non-nucleophilic base such as pyridine or triethylamine (1.5 equivalents) in an aprotic solvent like DCM or acetonitrile.
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Cool the solution to 0 °C and add a solution of 2-chloronicotinoyl chloride (1 equivalent) in the same solvent dropwise.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the O-acyl amidoxime intermediate.
-
Heat the reaction mixture to reflux for 2-6 hours to effect cyclodehydration. The cyclization can often be promoted by heating in a high-boiling point solvent like toluene or xylene, or by the addition of a dehydrating agent. [2]5. Monitor the formation of the product by TLC or LC-MS.
-
Upon completion, cool the reaction, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Analytical Characterization
The structural confirmation of the synthesized 2-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine would rely on a combination of spectroscopic techniques. Predicted spectral data based on analogous structures are presented below.
| Technique | Predicted Observations |
| ¹H NMR | - A singlet for the methyl protons (~2.4 ppm).- A multiplet system for the three pyridine protons (in the aromatic region, ~7.5-8.8 ppm). |
| ¹³C NMR | - A signal for the methyl carbon (~11 ppm).- Signals for the pyridine carbons, with the carbon bearing the chlorine atom being significantly shifted (~150 ppm).- Two distinct signals for the oxadiazole ring carbons (~165-175 ppm). [5] |
| IR Spectroscopy | - C-H stretching (aromatic and aliphatic).- C=N and C=C stretching bands in the 1500-1650 cm⁻¹ region.- N-O stretching of the oxadiazole ring.- C-Cl stretching. |
| Mass Spectrometry | - A molecular ion peak [M]⁺ and/or [M+H]⁺ corresponding to the calculated molecular weight (195.61).- A characteristic isotopic pattern for a chlorine-containing compound (M and M+2 peaks in an approximate 3:1 ratio). |
For definitive characterization, two-dimensional NMR techniques (COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS) are recommended.
Potential Applications in Drug Discovery
The combination of the 1,2,4-oxadiazole and pyridine scaffolds suggests significant potential for this molecule in medicinal chemistry.
-
1,2,4-Oxadiazole as a Bioisostere: The 1,2,4-oxadiazole ring is a well-established bioisostere for amide and ester functional groups, offering improved metabolic stability and pharmacokinetic properties. [6]* Broad Biological Activity: Both 1,2,4-oxadiazole and pyridine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. [6][7][8]* Anticancer Potential: Numerous 3,5-disubstituted-1,2,4-oxadiazoles have been reported to possess potent in vitro anti-proliferative activity against various cancer cell lines. [3][9][10]The pyridine moiety is also a common feature in many anticancer drugs.
-
Kinase Inhibition: The pyridine scaffold is a common feature in many kinase inhibitors, and oxadiazole-containing compounds have also been explored for this purpose.
Safety and Handling
While specific toxicity data for 2-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine is not available, a cautious approach to handling is warranted based on the known hazards of its structural components.
-
Chlorinated Pyridines: Chlorinated pyridines are generally considered hazardous. They can be irritants to the skin, eyes, and respiratory tract, and may be harmful if swallowed or inhaled. [11]* General Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [11][12] * Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Keep away from strong oxidizing agents and strong acids. [12] Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
-
Conclusion and Future Outlook
2-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The synthetic route outlined in this guide is based on well-established and reliable chemical transformations, providing a clear path for its preparation in a laboratory setting. The predicted biological activity, based on the extensive literature on both 1,2,4-oxadiazoles and pyridines, strongly suggests that this compound and its derivatives are worthy of further investigation, particularly in the context of anticancer drug discovery. Future work should focus on the successful synthesis and purification of the target molecule, followed by comprehensive spectroscopic characterization to confirm its structure. Subsequent biological screening against a panel of relevant targets, such as cancer cell lines or specific kinases, will be crucial in elucidating its therapeutic potential.
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